Formyl chloride

Catalog No.
S3338824
CAS No.
2565-30-2
M.F
CHClO
M. Wt
64.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Formyl chloride

CAS Number

2565-30-2

Product Name

Formyl chloride

IUPAC Name

formyl chloride

Molecular Formula

CHClO

Molecular Weight

64.47 g/mol

InChI

InChI=1S/CHClO/c2-1-3/h1H

InChI Key

GFAUNYMRSKVDJL-UHFFFAOYSA-N

SMILES

C(=O)Cl

Canonical SMILES

C(=O)Cl

Formyl chloride, with the chemical formula HCOCl, is an acyl chloride derived from formic acid. It is characterized by its highly reactive nature, primarily due to the presence of the carbonyl group (C=O) and the chlorine atom attached to the carbon atom. Formyl chloride is a colorless gas at room temperature and has a pungent odor. Its molecular weight is approximately 64.471 g/mol, and it is known for its instability, often decomposing into carbon monoxide and hydrogen chloride when isolated .

Due to its reactivity:

  • Decomposition: Formyl chloride readily decomposes into carbon monoxide and hydrogen chloride:
    HCOClCO+HCl\text{HCOCl}\rightarrow \text{CO}+\text{HCl}
    This reaction occurs because the bond between the carbon and chlorine is weak, allowing for the release of hydrogen chloride gas .
  • Hydrolysis: In the presence of water, formyl chloride can hydrolyze to produce formic acid and hydrochloric acid:
    HCOCl+H2OHCOOH+HCl\text{HCOCl}+\text{H}_2\text{O}\rightarrow \text{HCOOH}+\text{HCl}
    This reaction highlights its potential use in organic synthesis, although it can lead to unwanted side products .
  • Reactions with Nucleophiles: Formyl chloride exhibits limited reactivity with nucleophiles such as glutathione, which indicates its low toxicity compared to other chlorinated compounds .

Formyl chloride can be synthesized through several methods:

  • From Formic Acid: The most common method involves treating formic acid with thionyl chloride or phosphorus pentachloride:
    HCOOH+SO2Cl2HCOCl+SO2+HCl\text{HCOOH}+\text{SO}_2\text{Cl}_2\rightarrow \text{HCOCl}+\text{SO}_2+\text{HCl}
    This method allows for the production of formyl chloride in a controlled environment .
  • From Carbon Monoxide: Another method involves reacting carbon monoxide with chlorine gas in the presence of a catalyst:
    CO+Cl2HCOCl\text{CO}+\text{Cl}_2\rightarrow \text{HCOCl}
    This reaction is more complex and less commonly used in laboratory settings.

Formyl chloride has various applications primarily within organic chemistry:

  • Synthesis of Acyl Compounds: It serves as an important intermediate in the synthesis of various acyl compounds used in pharmaceuticals and agrochemicals.
  • Chemical Reagent: Due to its reactivity, it is utilized as a reagent in organic synthesis for introducing acyl groups into molecules.
  • Atmospheric Chemistry: Formyl chloride is also studied for its role in atmospheric chemistry, particularly in the degradation processes of chlorinated hydrocarbons .

Research has shown that formyl chloride interacts minimally with biological nucleophiles such as glutathione. This limited reactivity suggests that while it may not pose significant toxicity risks compared to other halogenated compounds, understanding its interactions is crucial for assessing environmental and health impacts . Additionally, studies have investigated its atmospheric reactions with hydroxyl radicals and chlorine atoms, contributing to our understanding of its fate in the environment .

Formyl chloride shares similarities with other acyl chlorides but has unique characteristics that set it apart:

CompoundFormulaStabilityKey Reactions
Formyl ChlorideHCOClUnstableDecomposes into CO and HCl
Acetyl ChlorideCH₃C(O)ClStableReacts with alcohols and amines
Benzoyl ChlorideC₆H₅C(O)ClStableUsed in Friedel-Crafts reactions
Propionyl ChlorideC₂H₅C(O)ClStableReacts similarly to acetyl chloride

Uniqueness: The instability of formyl chloride makes it less practical for storage and handling compared to other acyl chlorides like acetyl or benzoyl chlorides. Its tendency to decompose into carbon monoxide sets it apart from more stable acyl chlorides that do not undergo such rapid decomposition under similar conditions.

XLogP3

0.8

Other CAS

2565-30-2

Wikipedia

Formyl chloride

Dates

Modify: 2024-02-18

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